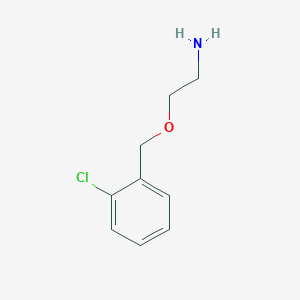

2-(2-Chloro-benzyloxy)-ethylamine

Description

Significance of Aryl-Ether and Halogenated Amine Moieties in Organic Chemistry

The aryl-ether group, which consists of an oxygen atom connected to an aromatic ring and an alkyl group, is a cornerstone in the architecture of many organic molecules. fiveable.meteachy.aiwikipedia.org This linkage is prevalent in numerous natural products, pharmaceuticals, and fragrances. fiveable.me The stability of the ether bond, coupled with the electronic characteristics of the aromatic ring, makes it a versatile component in molecular design. fiveable.menumberanalytics.com Aryl-ethers are known to influence physical properties such as boiling points and can be synthesized through methods like the Williamson ether synthesis and Ullmann condensation. fiveable.mewikipedia.org Their presence is crucial in many biologically active compounds, contributing to their stability and efficacy. numberanalytics.com

Halogenated amines are another critical class of compounds where one or more hydrogen atoms on an amine are replaced by a halogen. britannica.com This substitution can dramatically alter a molecule's physicochemical properties, including its lipophilicity and metabolic stability. nih.gov The introduction of a halogen, like chlorine, can influence the electronic environment of the molecule and is a common strategy in medicinal chemistry to enhance the bioavailability and therapeutic potential of drug candidates. pressbooks.pub Halogenation can affect the folding properties of peptides and the binding affinity of molecules to their targets. nih.gov

Structural Classification and General Relevance of Substituted Ethylamines

Substituted ethylamines are a broad and significant class of organic compounds built upon the ethylamine (B1201723) framework. wikipedia.org This structural motif is a key component of many biologically active molecules, including hormones, neurotransmitters, and a wide array of synthetic drugs. ncert.nic.in The versatility of the ethylamine scaffold allows for systematic modifications to explore structure-activity relationships.

2-(2-Chloro-benzyloxy)-ethylamine is classified as a substituted ethylamine. Specifically, it is a primary amine where one of the hydrogens of the amino group is replaced by a 2-(2-chloro-benzyloxy)ethyl group. The structure contains a phenyl ring, an ether linkage, and a chlorine atom, making it a halogenated aryl-ether derivative of ethylamine. The general relevance of substituted ethylamines is underscored by their wide-ranging pharmacological activities, which include roles as central nervous system stimulants, hallucinogens, antidepressants, and appetite suppressants. wikipedia.org

Overview of Research Directions for this compound and Analogues

Research involving this compound and its analogues has primarily focused on their potential as synthetic intermediates in the development of new biologically active compounds. The unique combination of the aryl-ether, halogenated phenyl, and ethylamine moieties provides a versatile scaffold for chemical exploration.

One area of investigation involves using this compound as a building block for more complex molecules. For instance, it can serve as a precursor in the synthesis of isoquinoline (B145761) derivatives, a class of compounds known for a wide range of biological activities, including antiviral, antifungal, and anticancer properties. mdpi.com The primary amine group of this compound is readily available for reactions such as acylation and alkylation, allowing for the creation of diverse libraries of compounds for biological screening. askiitians.com

Furthermore, research into related structures suggests potential applications. For example, derivatives of similar chloro-substituted benzylamines have been investigated for their role as intermediates in the synthesis of pharmaceutical agents. google.com Analogues of this compound, specifically those with modifications on the amine or the aromatic ring, have been explored for various therapeutic targets, although specific research on the direct biological activity of this compound itself is not extensively documented in publicly available literature. The compound is often listed as a research chemical or a building block for organic synthesis. scbt.comnih.gov

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

| Chemical Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| Synonyms | 2-((2-Chlorobenzyl)oxy)ethanamine |

| CAS Number | 76335-50-5 |

| PubChem CID | 2292822 |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chlorophenyl)methoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWUCQHJHZCQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COCCN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Chloro Benzyloxy Ethylamine

Direct Synthetic Routes to 2-(2-Chloro-benzyloxy)-ethylamine

Direct synthetic routes to this compound typically involve the coupling of precursors that already contain the 2-chlorobenzyl and the 2-aminoethyl moieties or their close derivatives. These methods are often favored for their efficiency and atom economy.

Nucleophilic Substitution Approaches Utilizing Halogenated Benzyl (B1604629) Precursors

A prominent and widely applicable method for the synthesis of ethers is the Williamson ether synthesis. wikipedia.orgbyjus.com This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the synthesis of this compound, this can be envisioned through two main pathways.

The first approach involves the deprotonation of ethanolamine (B43304) with a strong base to form the corresponding alkoxide, which then acts as a nucleophile, attacking a 2-chlorobenzyl halide (e.g., 2-chlorobenzyl chloride). A variety of bases can be employed, such as sodium hydroxide (B78521) or potassium carbonate, often in a suitable solvent like ethanol (B145695) or toluene (B28343). google.com The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enhance the reaction rate and yield, particularly in biphasic systems. google.com

Alternatively, the sodium salt of 2-chlorobenzyl alcohol can be reacted with a 2-haloethylamine, such as 2-chloroethylamine. The reaction conditions for Williamson ether synthesis are typically conducted at temperatures ranging from 50 to 100 °C and can take from 1 to 8 hours to complete. byjus.com

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) |

| 2-Chlorobenzyl chloride | Ethanolamine | NaOH | Toluene | Reflux |

| 2-Chlorobenzyl alcohol | 2-Chloroethylamine | NaH | THF | Room Temp to Reflux |

| 2-Chlorobenzyl bromide | Ethanolamine | K2CO3 | Ethanol | Reflux |

Reductive Amination Strategies for this compound

Reductive amination represents another powerful tool for the synthesis of amines. thieme-connect.de This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. To synthesize this compound, the key intermediate would be 2-(2-chlorobenzyloxy)acetaldehyde.

This aldehyde can be reacted with ammonia (B1221849), or a protected form of ammonia, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH\textsubscript{4}) and sodium cyanoborohydride (NaBH\textsubscript{3}CN) being common choices due to their selectivity for the imine over the aldehyde. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

| Carbonyl Compound | Amine Source | Reducing Agent | Solvent |

| 2-(2-Chlorobenzyloxy)acetaldehyde | Ammonia | NaBH4 | Methanol |

| 2-(2-Chlorobenzyloxy)acetaldehyde | Ammonium acetate | NaBH3CN | Methanol |

Alkylation Reactions in the Synthesis of this compound

Direct alkylation of an amine with an alkyl halide is a fundamental method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, this would involve the reaction of 2-(2-chlorobenzyloxy)amine with a 2-haloethyl group, or more practically, the reaction of ethanolamine with a 2-chlorobenzyl halide.

A patent for a related compound, N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine, describes the reaction of 2-(2-thienyl)ethylamine with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate in ethanol at reflux, or with aqueous sodium hydroxide in toluene using a phase transfer catalyst. google.com These conditions can be directly adapted for the reaction of ethanolamine with 2-chlorobenzyl chloride to yield the target molecule. It is important to control the stoichiometry to minimize the formation of di- and tri-alkylated byproducts.

Multi-Step Synthetic Pathways for Related Benzyloxy- and Chloro-Ethylamine Scaffolds

In cases where direct routes are not feasible or lead to low yields, multi-step synthetic pathways can be employed. These often involve the construction of a core scaffold which is then further functionalized.

Construction via Functionalized Alkyl Halides and Amines

This approach involves the synthesis of a more complex alkyl halide or amine which is then used in a subsequent coupling reaction. For instance, one could first synthesize 2-(2-chlorobenzyloxy)ethyl chloride. This could potentially be achieved by reacting 2-chloroethanol (B45725) with 2-chlorobenzyl chloride under Williamson ether synthesis conditions. The resulting 2-(2-chlorobenzyloxy)ethyl chloride can then be reacted with ammonia or a suitable nitrogen nucleophile to introduce the amine functionality.

Conversely, one could prepare O-(2-chlorobenzyl)hydroxylamine and then react it with a suitable two-carbon electrophile. However, this route is generally less common for the synthesis of simple amino ethers.

Derivatization of Pre-existing Benzyloxy or Chloro-Substituted Intermediates

Another multi-step strategy involves starting with a commercially available or readily synthesized intermediate that already contains part of the desired structure. For example, one could start with 2-(benzyloxy)ethylamine and introduce the chloro group onto the benzene (B151609) ring. This would typically involve an electrophilic aromatic substitution reaction, such as chlorination using a reagent like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst. However, controlling the regioselectivity to obtain the desired 2-chloro isomer can be challenging and may lead to a mixture of products.

Alternatively, one could start with 2-(2-chlorophenoxy)ethylamine (B1302048) and perform a reduction of the phenoxy group to a benzyloxy group. However, this transformation is not straightforward and would likely require harsh reaction conditions. A more plausible approach is the synthesis of 2-(2-chlorobenzyl)oxirane, followed by ring-opening with ammonia or an amine equivalent. researchgate.net

Cycloaddition Reactions in the Formation of Fused Systems Bearing Structural Motifs of Interest

While direct cycloaddition reactions for the synthesis of this compound itself are not prominently described, this structural motif is a key component in molecules that can undergo such reactions. For instance, derivatives of this compound can be incorporated into fused heterocyclic systems through cycloaddition pathways. These reactions are fundamental in medicinal chemistry for creating diverse molecular scaffolds. A common strategy involves the [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene (B86901) ring. In this context, a molecule containing the this compound moiety could be functionalized to act as either the diene or the dienophile, leading to the formation of complex fused systems.

Another relevant cycloaddition is the 1,3-dipolar cycloaddition, which is instrumental in the synthesis of five-membered heterocycles. For example, an azide (B81097) or a nitrile oxide derivative of a compound containing the this compound core could react with an alkyne or an alkene to yield triazole or isoxazole/oxazole rings, respectively. These types of reactions are often characterized by high regioselectivity and stereoselectivity, making them powerful tools in targeted synthesis.

Advanced Synthetic Techniques in the Preparation of this compound

The preparation of this compound can be achieved through various synthetic routes. One common method involves the etherification of 2-aminoethanol with 2-chlorobenzyl chloride. This reaction typically proceeds via a Williamson ether synthesis, where the hydroxyl group of 2-aminoethanol is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace the chloride from 2-chlorobenzyl chloride. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

Another synthetic approach starts from 2-chloro-N-(2-hydroxyethyl)benzamide, which can be prepared by the acylation of 2-aminoethanol with 2-chlorobenzoyl chloride. The resulting amide can then be reduced to afford this compound. This two-step process offers an alternative pathway that can be advantageous depending on the availability of starting materials and desired purity profile.

Ultrasound-assisted synthesis has emerged as a valuable technique in organic chemistry for accelerating reactions, improving yields, and enhancing selectivity. The application of ultrasonic irradiation can significantly impact the synthesis of this compound. In the context of the Williamson ether synthesis, sonication can promote the formation of the alkoxide and enhance the rate of the nucleophilic substitution. The mechanical effects of acoustic cavitation, such as micro-jetting and shockwaves, can increase the mass transfer between reactants and disrupt the formation of passivating layers on the surface of solid reagents, leading to a more efficient reaction. Research has shown that ultrasound-assisted synthesis can often reduce reaction times from hours to minutes and allow for the use of milder reaction conditions.

The table below summarizes the potential advantages of employing ultrasound in the synthesis of this compound.

| Parameter | Conventional Synthesis | Ultrasound-Assisted Synthesis |

| Reaction Time | Several hours | Minutes to a few hours |

| Reaction Temperature | Often requires heating | Can often be performed at lower temperatures |

| Yield | Variable | Generally higher yields |

| Energy Consumption | Higher | Lower |

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing key chemical bonds. The formation of the C-O ether linkage and the C-N amine bond in this compound can be facilitated by various catalytic systems.

For the C-O bond formation, phase-transfer catalysts (PTCs) are particularly effective in the Williamson ether synthesis. PTCs, such as quaternary ammonium salts, facilitate the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This enhances the reaction rate and allows for the use of a wider range of solvents and conditions.

Regarding the C-N bond, catalytic amination reactions represent a powerful strategy. While not the most direct route to this compound itself, related structures can be synthesized using methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide or triflate and an amine. A hypothetical catalytic route to a precursor of this compound could involve the coupling of an appropriate amine with a derivative of 2-chlorobenzyl alcohol.

The table below outlines some catalytic approaches relevant to the synthesis of the core structure.

| Bond Formation | Catalytic Method | Catalyst Example | Advantages |

| C-O (Ether) | Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | Increased reaction rates, milder conditions, improved yields. |

| C-N (Amine) | Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) ligands | High functional group tolerance, good yields for a wide range of substrates. |

Reaction Mechanisms and Chemical Reactivity of 2 2 Chloro Benzyloxy Ethylamine and Its Analogues

Mechanistic Studies of Amine Reactivity

The primary amine group in 2-(2-Chloro-benzyloxy)-ethylamine is a key center of reactivity, capable of participating in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the ethylamine (B1201723) moiety makes it a potent nucleophile. This nucleophilicity allows it to readily attack electrophilic centers. For instance, in reactions with alkyl halides or other electrophiles, the amine can undergo N-alkylation to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts.

The general mechanism for nucleophilic substitution involves the attack of the amine on the electrophilic carbon, leading to the displacement of a leaving group. The rate and efficiency of this process are influenced by the steric hindrance around the electrophilic center and the nature of the leaving group.

A common reaction involving amine nucleophilicity is acylation, where the amine attacks a carbonyl group of an acyl halide, anhydride (B1165640), or ester to form an amide. This reaction is typically rapid and proceeds through a tetrahedral intermediate.

The primary amine of this compound and its analogues can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

Furthermore, if the molecule contains a suitable electrophilic partner, intramolecular cyclization can occur. Two notable examples of such cyclization reactions involving β-arylethylamines are the Pictet-Spengler and Bischler-Napieralski reactions. wikipedia.orgnrochemistry.com

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. wikipedia.org For an analogue of this compound where the benzyl (B1604629) ether is replaced by a phenolic hydroxyl group (after cleavage of the ether), this reaction could be a viable pathway to form heterocyclic structures. The reaction is initiated by the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring. wikipedia.org

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgjk-sci.com To utilize this reaction, the amine of this compound would first need to be acylated. The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring. wikipedia.orgorganic-chemistry.org The presence of electron-donating groups on the aromatic ring generally facilitates this reaction. nrochemistry.com

Intramolecular redox cyclization reactions have also been reported for related structures, such as the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, which proceeds through the in-situ formation of a 2-nitrosobenzaldehyde intermediate. nih.govrsc.orgresearchgate.net

Analogues of this compound, particularly those that can be converted to quaternary ammonium salts, may undergo rearrangement reactions. The Sommelet-Hauser and Stevens rearrangements are two such examples that involve benzylic quaternary ammonium salts. rsc.orgnumberanalytics.comwikipedia.orgchemistry-reaction.comwikipedia.orgchemistry-reaction.comsynarchive.comnumberanalytics.comresearchgate.net

Sommelet-Hauser Rearrangement: This is a researchgate.netdalalinstitute.com-sigmatropic rearrangement of a benzylic quaternary ammonium salt in the presence of a strong base like sodium amide. numberanalytics.comwikipedia.orgchemistry-reaction.com The reaction involves the deprotonation of a methyl group on the nitrogen, followed by a rearrangement that results in the formation of an ortho-substituted N,N-dialkylbenzylamine. wikipedia.orgdalalinstitute.com

Stevens Rearrangement: This is a rsc.orgresearchgate.net-rearrangement of a quaternary ammonium or sulfonium (B1226848) salt, also promoted by a strong base. wikipedia.orgchemistry-reaction.comsynarchive.comnumberanalytics.comresearchgate.net The mechanism is thought to involve the formation of an ylide intermediate followed by the migration of a group to the adjacent carbon. numberanalytics.com The Stevens rearrangement often competes with the Sommelet-Hauser rearrangement. wikipedia.org The migratory aptitude of the benzyl group in the Stevens rearrangement is influenced by substituents on the aromatic ring. chemistry-reaction.com

Reactivity of the Benzyl Ether Moiety

The benzyl ether group in this compound is relatively stable but can be cleaved under specific conditions. This cleavage is a common strategy in organic synthesis where benzyl ethers are used as protecting groups for alcohols. organic-chemistry.orgyoutube.com

The primary modes of benzyl ether cleavage include:

Hydrogenolysis: This is a common method involving catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a source of hydrogen gas. organic-chemistry.orgyoutube.com This reaction is generally clean and efficient, yielding toluene (B28343) and the corresponding alcohol. youtube.com

Acid-Catalyzed Cleavage: Strong acids, including Lewis acids like boron trichloride (B1173362) (BCl₃) and tin(IV) chloride (SnCl₄), can effect the cleavage of benzyl ethers. researchgate.netorganic-chemistry.orgrsc.org The mechanism involves the protonation or coordination of the ether oxygen, followed by nucleophilic attack on the benzylic carbon.

Oxidative Cleavage: Oxidizing agents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ceric ammonium nitrate (B79036) (CAN), or ozone can be used to cleave benzyl ethers. organic-chemistry.orgnih.govmpg.deacs.orgnih.gov The reaction with DDQ is particularly noteworthy and can be facilitated by visible light. mpg.de The mechanism of oxidative cleavage often involves the formation of a benzylic radical or cation intermediate. acs.org The presence of substituents on the aromatic ring can influence the rate of oxidative cleavage. nih.gov For example, p-methoxybenzyl ethers are cleaved more readily than unsubstituted benzyl ethers. organic-chemistry.org

The reactivity of the benzylic C-H bonds is also a key feature. These hydrogens are susceptible to radical abstraction, leading to a resonance-stabilized benzylic radical. libretexts.orgorgchemboulder.comchemistrysteps.com This intermediate can then undergo further reactions, such as halogenation with N-bromosuccinimide (NBS). libretexts.orgchemistrysteps.com

Influence of Chloro-Substitution on Aromatic and Aliphatic Reactivity

The presence of a chlorine atom at the ortho position of the benzyl group has a significant impact on the reactivity of both the aromatic ring and the aliphatic side chain.

Chlorine is an electron-withdrawing group due to its high electronegativity, exerting a negative inductive effect (-I). doubtnut.com This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. doubtnut.comlibretexts.org However, chlorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. doubtnut.com In the case of this compound, the existing chloro-substituent will influence the position of any further electrophilic attack on the benzene ring.

The electron-withdrawing nature of the chloro group also affects the reactivity of the benzylic position. It can influence the stability of benzylic radical and carbocation intermediates that may form during reactions. koreascience.krvaia.comnih.gov The inductive withdrawal of electron density by the chlorine atom can destabilize a benzylic carbocation, potentially slowing down reactions that proceed through such an intermediate, like Sₙ1-type ether cleavage. Conversely, the effect on benzylic radical stability is more complex, with studies on substituted benzyl radicals showing shifts in electronic transitions upon substitution. koreascience.kr

The steric bulk of the ortho-chloro substituent can also play a role by hindering the approach of reagents to the benzylic carbon or the ether oxygen, potentially affecting reaction rates.

Stereochemical Implications in Synthetic and Reactive Pathways

If the synthesis of this compound starts from chiral precursors or if a chiral center is introduced during a reaction, stereochemical outcomes become a critical consideration.

The synthesis of chiral 2-amino ethers is an area of significant interest in organic chemistry. elsevierpure.comacs.orgnih.govacs.org Stereoselective methods often employ chiral auxiliaries or catalysts to control the formation of new stereocenters. For example, the addition of nucleophiles to chiral imines or the use of chiral reducing agents can lead to the formation of enantiomerically enriched products. nih.gov

Reactions involving the benzylic position can also have stereochemical consequences. If the benzylic carbon were to become a stereocenter, reactions proceeding through a planar benzylic radical or carbocation intermediate would likely lead to a racemic mixture of products, as the incoming reagent can attack from either face of the planar intermediate with equal probability. orgchemboulder.comnumberanalytics.com However, in some cases, substrate control or the use of chiral reagents can induce facial selectivity, leading to a predominance of one stereoisomer.

In intramolecular cyclization reactions like the Pictet-Spengler reaction, the stereochemistry of the starting materials can influence the stereochemistry of the newly formed ring system. nih.gov The use of chiral aldehydes or ketones in the condensation step can lead to the formation of diastereomeric products. nih.gov

Derivatization and Structural Modifications of 2 2 Chloro Benzyloxy Ethylamine

Functionalization of the Amine Group

The primary amine group is a key site for derivatization, readily undergoing reactions to form a variety of functional groups.

The nucleophilic nature of the primary amine in 2-(2-Chloro-benzyloxy)-ethylamine allows for the straightforward synthesis of amides, ureas, and carbamates.

Amides: Amide derivatives can be synthesized by reacting the amine with carboxylic acids or their activated derivatives, such as acyl chlorides. nih.govyoutube.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or generating phosphonium (B103445) salts in situ can facilitate amide bond formation from carboxylic acids at room temperature. nih.gov These methods are widely applicable for converting aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides with primary and secondary amines. researchgate.net

Ureas: The synthesis of urea (B33335) derivatives from amines is a fundamental transformation in organic chemistry. thieme-connect.de Substituted ureas can be prepared by reacting this compound with isocyanates. Alternatively, reactions with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can yield unsymmetrical ureas. The synthesis of novel urea derivatives is a common strategy in the development of biologically active compounds. nih.govnih.gov

Carbamates: Carbamate linkages can be introduced by reacting the amine with chloroformates or by other methods, such as those used in antibody-directed enzyme prodrug therapy (ADEPT), where carbamates act as substrates for specific enzymes. nih.gov Benzyl (B1604629) carbamates are common protecting groups and can be used to temporarily mask the amine functionality. bldpharm.com

Table 1: General Methods for Amine Functionalization

| Derivative | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Amide | This compound | Carboxylic Acid | Coupling agents (e.g., DCC), Phosphonium salts | nih.gov |

| Amide | This compound | Acyl Chloride | Base (e.g., Triethylamine), Room Temperature | youtube.com |

| Urea | This compound | Isocyanate | Inert solvent | thieme-connect.de |

| Carbamate | This compound | Benzyl Chloroformate | Base, Solvent | bldpharm.com |

The primary amine of this compound can be alkylated to form secondary and subsequently tertiary amines. This is a crucial modification for altering the basicity and steric properties of the nitrogen atom. nih.gov

N-alkylation can be achieved using various alkylating agents, such as alkyl halides. For instance, the reaction of a structurally similar amine, 2-(2-thienyl)ethylamine, with 2-chlorobenzyl chloride in the presence of a base like sodium hydroxide (B78521) or potassium carbonate yields the corresponding secondary amine. google.com Further alkylation can lead to the tertiary amine.

Catalytic methods, often employing ruthenium or iridium complexes, facilitate the N-alkylation of amines with alcohols through a "hydrogen borrowing" mechanism. organic-chemistry.org These reactions are efficient and can be performed under relatively mild conditions, offering a green alternative to traditional alkylation with alkyl halides. The dealkylation of tertiary amines is also a known process, often utilizing reagents like cyanogen (B1215507) bromide in the von Braun reaction. thieme-connect.de

Modifications at the Benzyloxy Moiety

The benzyloxy portion of the molecule provides another avenue for structural diversification. Modifications can include substitutions on the benzyl ring or alterations to the ether linkage itself. Research on related compounds has shown that the position of substituents on the benzyloxy ring can significantly influence biological activity. nih.gov For example, shifting a substituent from the para to the ortho position on the benzyl ring can dramatically alter the inhibitory properties of chalcone (B49325) derivatives against enzymes like monoamine oxidase B (hMAO-B). nih.gov

Synthetic strategies could therefore involve:

Aromatic Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyloxy group.

Positional Isomerism: Synthesizing analogues where the benzyloxy group is attached at the meta or para position of the ethylamine (B1201723) side chain, rather than the ortho position of the chlorobenzyl group, to explore the spatial arrangement of the molecule.

Substitution and Functionalization of the Chlorobenzyl Group

The chlorobenzyl ring is another key site for modification. The chlorine atom and the benzyloxyethylamine substituent direct further electrophilic aromatic substitutions. Depending on the reaction conditions, additional functional groups can be introduced onto this ring. Such modifications can impact the molecule's electronic properties, lipophilicity, and interactions with biological targets. For instance, a patent describes the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine, which serves as an intermediate in pharmaceutical synthesis, highlighting the industrial relevance of such structures. google.com

Synthesis of Prodrug Analogues Based on Ether and Ester Linkages

To improve properties such as solubility, stability, and bioavailability, this compound can be converted into prodrugs. nih.gov Prodrugs are inactive derivatives that are converted into the active parent drug within the body. orientjchem.org

Ester Prodrugs: While the parent molecule lacks a carboxylic acid to form a simple ester prodrug, derivatization of the amine to introduce a carboxyl group would allow for subsequent esterification. The synthesis of ester prodrugs is a well-established strategy to mask polar groups and enhance membrane permeability. researchgate.net For example, benzyl esters can be synthesized using reagents like 2-benzyloxy-1-methylpyridinium triflate. nih.gov

Ether Prodrugs: More complex prodrug strategies can create novel ether linkages designed for specific release mechanisms. One such approach is the use of aminoalkoxycarbonyloxymethyl (AOCOM) ethers, which can be designed for pH-triggered release of the parent compound. nih.gov This strategy involves linking the drug via an ether bond that is cleaved under specific physiological conditions, often through an intramolecular cyclization reaction. nih.gov Mutual prodrugs, where the drug is linked to another active compound, can also be designed; for example, an amide linkage was used to create a mutual prodrug of etodolac (B1671708) and glucosamine. nih.gov

Table 2: Prodrug Strategies Applicable to Amine-Containing Scaffolds

| Prodrug Type | Linkage | Release Mechanism | Purpose | Reference |

|---|---|---|---|---|

| Amino AOCOM Prodrug | Ether | pH-triggered intramolecular cyclization | Improve solubility and bioavailability | nih.gov |

| N-Acyl Prodrug | Amide | Enzymatic hydrolysis | Slow release, reduce side effects | nih.gov |

| Carbamate Prodrug | Carbamate | Enzymatic hydrolysis (e.g., tyrosinase) | Targeted delivery (e.g., ADEPT) | nih.gov |

| Ester Prodrug (after derivatization) | Ester | Enzymatic hydrolysis (esterases) | Mask polarity, improve permeability | researchgate.net |

Computational and Theoretical Chemistry Studies on 2 2 Chloro Benzyloxy Ethylamine

Quantum Mechanical Approaches to Molecular Structure and Properties

Quantum mechanics provides the fundamental framework for understanding the electronic structure and, consequently, the chemical behavior of molecules. wikipedia.org These methods, which include Density Functional Theory (DFT), ab initio, and semiempirical approaches, are instrumental in elucidating the geometric and electronic properties of 2-(2-chloro-benzyloxy)-ethylamine. wikipedia.orgnumberanalytics.com

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used approach in computational chemistry to determine the optimized geometry and electronic properties of molecules like this compound. mdpi.comlongdom.org DFT calculations can provide a detailed picture of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. nih.gov Furthermore, DFT is employed to calculate various electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. nih.gov These calculations are crucial for predicting the molecule's reactivity and interaction with other chemical species.

Illustrative Data: The following table represents the type of data that would be obtained from DFT calculations for the optimized geometry of this compound.

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Length | C-Cl | 1.75 Å |

| C-O | 1.43 Å | |

| O-C | 1.42 Å | |

| C-N | 1.47 Å | |

| Bond Angle | C-O-C | 118.5° |

| O-C-C | 109.8° | |

| C-C-N | 112.1° | |

| Dihedral Angle | Cl-C-C-O | 65.0° |

| C-O-C-C | 175.2° | |

| O-C-C-N | -60.5° |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Ab Initio and Semiempirical Methods in Conformational Analysis

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule like this compound. Ab initio and semiempirical methods are two distinct computational approaches used for this purpose. researchgate.netscribd.com

Ab initio methods , meaning "from the beginning," use the principles of quantum mechanics without experimental data to solve the Schrödinger equation. quora.com These methods are generally very accurate but computationally expensive, making them more suitable for smaller molecules or for providing benchmark data. researchgate.net For this compound, ab initio calculations could be used to accurately determine the relative energies of different conformers arising from rotation around its flexible bonds.

Semiempirical methods , in contrast, use a simplified form of the Schrödinger equation and incorporate experimental parameters to speed up calculations. numberanalytics.com While less accurate than ab initio methods, they are significantly faster and can be applied to larger molecules. researchgate.netscribd.com These methods would be useful for an initial, broader exploration of the conformational landscape of this compound to identify low-energy conformers that could then be subjected to more rigorous ab initio or DFT analysis.

Illustrative Data: The following table illustrates the kind of results that could be generated from a conformational analysis of this compound using these methods.

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) - Ab Initio | Relative Energy (kcal/mol) - Semiempirical |

| 1 (gauche) | 60° | 0.0 | 0.0 |

| 2 (anti) | 180° | 1.2 | 0.8 |

| 3 (gauche) | -60° | 0.0 | 0.0 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the movement and interactions of atoms and molecules over time. These techniques are valuable for exploring the conformational flexibility and intermolecular interactions of this compound.

Conformational Landscape Analysis (e.g., MMX calculations)

Molecular mechanics methods, such as the MMX force field, are used to perform conformational searches and analyze the potential energy surface of a molecule. tau.ac.il These methods treat molecules as a collection of atoms held together by springs, and the energy of a particular conformation is calculated based on the stretching of bonds, bending of angles, and rotation around bonds. wustl.edu For this compound, MMX calculations could be used to systematically explore the different possible conformations and identify the most stable ones. This provides a comprehensive view of the molecule's conformational landscape.

Illustrative Data: The table below shows a hypothetical output from an MMX conformational search for this compound, listing the most stable conformers and their relative energies.

| Conformer ID | Relative Strain Energy (kcal/mol) | Key Dihedral Angles (Illustrative) |

| Conf-1 | 0.00 | O-C-C-N: -62.1°, C-O-C-C: 178.5° |

| Conf-2 | 0.85 | O-C-C-N: 179.3°, C-O-C-C: 175.4° |

| Conf-3 | 1.52 | O-C-C-N: 61.8°, C-O-C-C: 85.2° |

| Conf-4 | 2.10 | O-C-C-N: -177.6°, C-O-C-C: -90.3° |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Investigation of Intermolecular and Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in the physical properties and biological activity of molecules. acs.orgaip.org For this compound, the amine group can act as a hydrogen bond donor and acceptor, while the chlorobenzyl group can participate in van der Waals and potentially π-π interactions. Computational methods can be used to identify and quantify these interactions. researchgate.netrsc.org For instance, the analysis of the electron density can reveal regions of weak interactions. youtube.com Understanding these non-covalent interactions is important for predicting how the molecule might interact with biological targets or other molecules.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. masterorganicchemistry.comnumberanalytics.com By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. nih.gov For this compound, theoretical methods could be used to study various potential reactions, such as its synthesis or metabolism. These calculations would provide insights into the reaction pathways, activation energies, and the structures of intermediates and transition states. acs.org This information is invaluable for understanding the reactivity of the molecule and for designing new chemical transformations.

Illustrative Data: The following table provides a hypothetical example of the kind of data that could be obtained from a theoretical study of a reaction involving this compound.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Step 1 | Formation of an intermediate | 15.2 |

| Step 2 | Transition state to product | 8.5 |

| Overall Reaction | Reactant to Product | -5.7 (Exothermic) |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual calculated values for any specific reaction of this compound.

Prediction of Molecular Parameters Relevant to Chemical Transformations

Theoretical calculations, often utilizing methods like Density Functional Theory (DFT), allow for the determination of electronic and structural properties that are key indicators of chemical reactivity. These parameters help in identifying the most probable sites for electrophilic and nucleophilic attack, the molecule's stability, and the energy landscape of potential reactions.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, thus indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting areas prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-donating ethylamine (B1201723) group and the electron-withdrawing chlorobenzyl group would influence the energies and localizations of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| HOMO | - | Highest Occupied Molecular Orbital energy, indicating the ability to donate electrons. |

| LUMO | - | Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO, related to molecular stability and reactivity. |

Note: The table above is for illustrative purposes. Specific values for this compound would require dedicated quantum chemical calculations, which are not available in the surveyed literature.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP would likely show negative potential around the nitrogen atom of the ethylamine group and the oxygen atom of the ether linkage, due to the presence of lone pairs of electrons. The chlorine atom on the benzene (B151609) ring would also influence the electrostatic potential, creating regions of varying electron density.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | - |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | - |

| Chemical Softness (S) | 1/(2η) | - |

| Electrophilicity Index (ω) | χ²/(2η) | - |

Note: The table above is for illustrative purposes. Specific values for this compound would require dedicated quantum chemical calculations, which are not available in the surveyed literature.

Applications of 2 2 Chloro Benzyloxy Ethylamine As a Synthetic Intermediate

Precursor in the Synthesis of Pharmaceutical Intermediates

The structural framework of 2-(2-Chloro-benzyloxy)-ethylamine and its analogues is instrumental in building intermediates for pharmacologically active agents. The presence of the chloro-benzyl group is a common feature in many pharmaceutical compounds, and this building block provides a direct route for its incorporation.

One of the most notable applications is in the synthesis of intermediates for antiplatelet agents. For instance, a structurally related compound, N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine, is a key intermediate in the synthesis of ticlopidine (B1205844). prepchem.comgoogle.com Ticlopidine is a thienopyridine derivative that functions as a platelet aggregation inhibitor. The synthesis of this intermediate can be achieved by reacting 2-(2-thienyl)ethylamine with 2-chlorobenzyl chloride. google.com An alternative patented process describes the reaction of 2-thiophene acetonitrile (B52724) with 2-chloro-benzylamine in the presence of hydrogen and a hydrogenation catalyst, such as Raney nickel or palladium on carbon, to produce the same intermediate. google.com This process is highlighted as providing a more direct route to the target molecule using commercially available starting materials. google.com The resulting N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine is then cyclized to form the final ticlopidine heterocyclic core. prepchem.com

The general class of N-benzylamines is significant in pharmaceutical synthesis, often prepared through the iminization of an aldehyde (like benzaldehyde) with an amine, followed by hydrogenation. google.com While specific examples for this compound are less documented in this exact context, the principles of its use are mirrored in the synthesis of related pharmaceutical building blocks.

| Intermediate | Precursors | Reagents/Catalysts | Application |

| N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine | 2-thiophene acetonitrile, 2-chloro-benzylamine | Hydrogen, Raney Nickel / Palladium on Carbon | Intermediate for Ticlopidine google.com |

| N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine | 2-(2-thienyl)ethanol, o-chlorobenzylamine | p-Toluene sulfonyl chloride | Intermediate for Ticlopidine prepchem.com |

Building Block for the Construction of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry and are present in a vast number of natural and synthetic bioactive molecules. sigmaaldrich.com Amines like this compound are fundamental building blocks for creating these ring systems. sigmaaldrich.com The primary amine group provides a reactive handle for cyclization reactions to form nitrogen-containing heterocycles.

The synthesis of ticlopidine from its intermediate, N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine, is a prime example of constructing a heterocyclic system. prepchem.com The process involves a cyclization step that forms the thienopyridine ring structure, a key pharmacophore. prepchem.com This demonstrates how the amine and the associated framework are used to build complex, fused heterocyclic systems.

| Heterocyclic System | Key Building Block | Reagents for Cyclization/Condensation | Resulting Heterocycle |

| Thienopyridine | N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine | (Cyclization conditions not specified) | Ticlopidine prepchem.com |

| Thiazolidinone derivative | 2-acetylbenzimidazole (B97921) thiosemicarbazone | Chloroacetic acid | Thiazolidinone-benzimidazole system nih.gov |

| Pyrazoline | Chalcones of 2-acetylbenzimidazole | Hydrazine (B178648) hydrate, Phenylhydrazine | Pyrazolinyl-benzimidazole systems nih.gov |

| Isoxazoline | Chalcones of 2-acetylbenzimidazole | Hydroxylamine (B1172632) | Isoxazolin-3-yl)benzimidazole systems nih.gov |

Role in the Synthesis of Complex Organic Molecules

The journey from a simple building block to a complex organic molecule often involves a series of strategic reactions that introduce functionality and build stereochemical complexity. The structure of this compound makes it a valuable participant in such synthetic sequences. Its amine group can act as a nucleophile or be transformed into other functional groups, while the benzyloxy portion can serve as a protecting group that is later removed to unmask a hydroxyl group for further modification. nih.gov

The synthesis of functionalized polylactide copolymers provides an elegant example of this strategy. nih.gov In a related synthesis, a protected functional monomer is created from O-benzyl-L-serine. nih.gov This monomer, containing a benzyl (B1604629) ether protecting group, is then copolymerized. nih.gov Subsequently, the benzyl group is removed via hydrogenolysis (using a palladium catalyst) to reveal pendant hydroxyl groups on the polymer backbone. nih.gov These newly available hydroxyl groups can then be reacted further, for instance, with succinic anhydride (B1165640) to introduce carboxylic acid functionalities, enabling the attachment of biological molecules. nih.gov This demonstrates how a benzyloxy-containing starting material can be crucial for creating complex, functional macromolecules.

Similarly, the synthesis of the pharmaceutical agent ticlopidine from its N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine intermediate is a multi-step process that results in a complex, polycyclic therapeutic agent. prepchem.comgoogle.com

Integration into Specialized Chemical Reagents and Materials

Beyond its role as an intermediate, the this compound scaffold can be incorporated into specialized reagents and functional materials. Its ability to coordinate with metals or be integrated into polymer chains allows for the creation of materials with tailored properties.

Research has shown that related N,N-dimethylbenzylamine ligands can be synthesized and reacted with metal carbonyls, such as Molybdenum hexacarbonyl (Mo(CO)₆) and Tungsten hexacarbonyl (W(CO)₆). iaea.orgresearchgate.net For example, 2-chloro-N,N-dimethylbenzylamine was synthesized and reacted with Mo(CO)₆ to yield a 2-chloro-N,N-dimethylbenzylamine Mo(CO)₅ complex. iaea.org Spectroscopic analysis confirmed that the ligand coordinates to the metal center through its nitrogen atom, displacing one carbonyl group. iaea.orgresearchgate.net This creates a new organometallic complex, a specialized reagent that can have applications in catalysis or materials science.

Furthermore, the integration of benzyloxy-containing units into polymers is a key strategy for developing advanced functional materials. As described previously, polylactide copolymers with pendant benzyloxy groups can be synthesized. nih.gov The benzyl ether acts as a robust protecting group during polymerization. Its subsequent removal via catalytic hydrogenation yields a polymer with pendant hydroxyl groups. nih.gov This functional polymer is a versatile platform material that can be modified for specific applications, such as creating biofunctional surfaces by coupling it with amine-containing biological molecules like biotin. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Chloro Benzyloxy Ethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A comprehensive search for ¹H and ¹³C NMR data for 2-(2-Chloro-benzyloxy)-ethylamine did not yield any specific experimental spectra or tabulated chemical shifts and coupling constants. In the absence of this data, a detailed structural assignment, which would involve the interpretation of proton and carbon environments within the molecule, cannot be performed.

No specific ¹H or ¹³C NMR data for this compound was found in the searched scientific literature and databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Similarly, a dedicated search for the infrared spectrum of this compound did not uncover any published spectra or data tables detailing its characteristic absorption bands. While general IR absorption ranges for functional groups present in the molecule—such as N-H (amine), C-O (ether), C-Cl (chlorinated aromatic), and aromatic C-H and C=C bonds—are well-established, specific data for the target compound is necessary for a precise analysis.

No specific experimental IR spectroscopy data for this compound was found in the searched scientific literature and databases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound is known, detailed mass spectrometry data, including the electron ionization (EI) or electrospray ionization (ESI) mass spectrum and an analysis of its fragmentation pattern, is not available. Such data would be crucial for confirming the molecular weight and providing insights into the compound's structural components through the identification of characteristic fragment ions.

No specific experimental mass spectrometry data or fragmentation analysis for this compound was found in the searched scientific literature and databases.

Elemental Analysis for Compositional Verification

Finally, no specific results from the elemental analysis of this compound were found. This technique is fundamental for experimentally verifying the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, chlorine, and oxygen).

No specific elemental analysis data for this compound was found in the searched scientific literature and databases.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(2-Chloro-benzyloxy)-ethylamine, and how can reaction regiochemistry be controlled?

- Methodology : The synthesis typically involves nucleophilic substitution of 2-chlorobenzyl chloride with a protected ethylamine precursor (e.g., tert-butoxyethylamine). Thionyl chloride (SOCl₂) or Mitsunobu conditions can activate hydroxyl groups for coupling . To minimize byproducts, use anhydrous solvents (e.g., THF) and monitor reaction progress via TLC or HPLC.

- Regiochemical Control : Steric hindrance at the benzyloxy group’s ortho-chloro position may necessitate lower temperatures (0–5°C) to prevent undesired para-substitution .

Q. How can purity and structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

- Structural Confirmation :

- NMR : ¹H NMR should show resonances for the ethylamine chain (δ 2.8–3.2 ppm) and aromatic protons (δ 7.2–7.5 ppm for ortho-Cl substitution) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm [M+H]⁺.

- Elemental Analysis : Verify %C, %H, %N, and %Cl within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal contact.

- Store in amber glass under inert gas (Ar/N₂) to prevent degradation .

- Emergency procedures: For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How does the ortho-chloro substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing Cl group reduces electron density on the benzyloxy ring, slowing electrophilic aromatic substitution. However, it enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by preventing unwanted side reactions at the aromatic core .

- Experimental Design : Compare reaction rates of ortho-Cl vs. para-Cl analogs under identical conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF). Monitor via GC-MS to quantify intermediates .

Q. What computational methods can predict the compound’s solubility and stability in aqueous buffers?

- In Silico Tools :

- COSMO-RS : Predicts solubility in polar solvents (e.g., water, ethanol) based on charge density surfaces.

- Molecular Dynamics (MD) : Simulate hydrolysis susceptibility at varying pH (e.g., accelerated degradation at pH < 4 due to amine protonation) .

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Study : If one study reports cytotoxicity (IC₅₀ = 10 µM) while another shows no activity, investigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.